S 3304

Catalog No.
S542204
CAS No.
203640-27-1
M.F
C24H20N2O4S2
M. Wt
464.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S 3304

CAS Number

203640-27-1

Product Name

S 3304

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

InChI

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1

InChI Key

YWCLDDLVLSQGSZ-JOCHJYFZSA-N

SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Solubility

Soluble in DMSO

Synonyms

S 3304, S-3304, S3304 cpd

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O

Description

The exact mass of the compound D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]- is 464.0864 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • PubChem: A search on PubChem, a database of chemical information maintained by the National Institutes of Health (NIH), yields information on the compound's structure and some basic properties []. However, there is no mention of its use in scientific research.
  • DrugBank: Similarly, searching DrugBank, another NIH database containing information on drugs and drug targets, provided no results for this specific compound [].

Further Exploration

Given the lack of information in major scientific databases, it is possible that D-Tryptophan, N-[[5-[2-(4-methylphenyl)ethynyl]-2-thienyl]sulfonyl]- is a relatively new compound or one that has not been extensively studied yet.

  • Scientific Literature: A more in-depth search of the scientific literature using resources like PubMed or Google Scholar might reveal research articles or patents mentioning this compound. These resources can be accessed through most university libraries or online subscription services.
  • Chemical Suppliers: Some chemical suppliers might offer this compound for research purposes. Information on the intended use or any relevant research might be available on the supplier's website.

S 3304 is a synthetic compound recognized primarily for its role as a matrix metalloproteinase inhibitor. It is designed to selectively inhibit certain matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix components. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in conditions characterized by excessive matrix remodeling, such as cancer metastasis and inflammatory diseases .

  • The presence of a sulfonyl group might introduce potential for skin or eye irritation.
  • Standard laboratory safety practices should be followed when handling any unknown compound.

The chemical reactivity of S 3304 is primarily associated with its ability to inhibit matrix metalloproteinases. The mechanism involves binding to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition alters the normal biochemical pathways that rely on matrix remodeling, thereby impacting cell migration and tissue remodeling processes . Specific reactions include:

  • Inhibition of MMP-2 and MMP-9: S 3304 has demonstrated potent inhibitory effects on these two specific matrix metalloproteinases, while showing minimal activity against MMP-1, MMP-3, and MMP-7 .
  • Biochemical interactions: The binding of S 3304 to the enzyme's active site leads to a conformational change that inhibits enzymatic activity.

S 3304 exhibits significant biological activity as an inhibitor of matrix metalloproteinases. Its selectivity for MMP-2 and MMP-9 suggests a targeted approach in therapeutic applications. In vitro studies indicate that S 3304 can effectively reduce the invasive potential of cancer cells by inhibiting their ability to degrade extracellular matrix components. This property makes it a candidate for further investigation in cancer therapy and other diseases where matrix degradation plays a critical role .

The synthesis of S 3304 involves several steps typically found in organic synthesis. While specific reaction pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:

  • Formation of key intermediates: Initial reactions may involve the formation of thienyl or phenyl derivatives through cross-coupling reactions.
  • Sulfonylation: The introduction of sulfonyl groups is crucial for enhancing the inhibitory properties of the final compound.
  • Purification: Final products are usually purified through crystallization or chromatography to ensure high purity necessary for biological testing .

Unique FeaturesBatimastatBroad-spectrumCancer treatmentFirst synthetic inhibitor developedMarimastatBroad-spectrumCancer treatmentOral bioavailabilityTIMP (Tissue Inhibitor of Metalloproteinases)Natural inhibitorTissue remodeling controlEndogenous protein with multiple targets

S 3304 stands out due to its selective inhibition profile, particularly against MMP-2 and MMP-9, which may lead to fewer side effects compared to broader-spectrum inhibitors like batimastat and marimastat . Its unique structural features also contribute to its specificity, making it an interesting candidate for further research in targeted therapies.

Interaction studies involving S 3304 focus on its binding affinity and specificity towards different matrix metalloproteinases. Research indicates that while S 3304 effectively inhibits MMP-2 and MMP-9, it does not significantly affect other MMPs such as MMP-1, MMP-3, or MMP-7. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy in clinical applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

464.08644947 g/mol

Monoisotopic Mass

464.08644947 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BK459F050X

MeSH Pharmacological Classification

Matrix Metalloproteinase Inhibitors

Other CAS

203640-27-1

Wikipedia

S-3304

Dates

Modify: 2023-08-15
1: Mant TG, Bradford D, Amin DM, Pisupati J, Kambayashi Y, Yano Y, Tanaka K, Yamada-Sawada T. Pharmacokinetics and safety assessments of high-dose and 4-week treatment with S-3304, a novel matrix metalloproteinase inhibitor, in healthy volunteers. Br J Clin Pharmacol. 2007 May;63(5):512-26. Epub 2006 Oct 31. PubMed PMID: 17076695; PubMed Central PMCID: PMC2000759.
2: van Marle S, van Vliet A, Sollie F, Kambayashi Y, Yamada-Sawada T. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers. Int J Clin Pharmacol Ther. 2005 Jun;43(6):282-93. PubMed PMID: 15968885.
3: Chiappori AA, Eckhardt SG, Bukowski R, Sullivan DM, Ikeda M, Yano Y, Yamada-Sawada T, Kambayashi Y, Tanaka K, Javle MM, Mekhail T, O'bryant CL, Creaven PJ. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors. Clin Cancer Res. 2007 Apr 1;13(7):2091-9. PubMed PMID: 17404091.

Explore Compound Types